9H-Thioxanthen-9-one, 1,2,3-trihydroxy-

Description

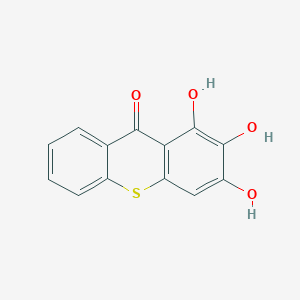

The exploration of complex organic molecules is fundamental to progress in various scientific disciplines. The subject of this article, 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, represents a specific iteration of the broader thioxanthenone class of compounds, characterized by a tricyclic system containing a sulfur atom and a ketone group. The introduction of multiple hydroxyl groups onto this scaffold is anticipated to bestow unique chemical and physical properties, making it a subject of academic interest.

The thioxanthenone core is a sulfur-containing heterocyclic compound that has garnered considerable attention in organic chemistry. Its rigid, planar structure and the presence of both a thioether and a carbonyl group make it a versatile building block in synthesis and a platform for the development of functional molecules. Thioxanthenones have been investigated for a range of applications, stemming from their inherent photochemical and electronic properties. General synthetic routes to the thioxanthenone scaffold often involve the cyclization of appropriately substituted diaryl sulfides or the oxidation of thioxanthenes.

Hydroxylated aromatic ketones are a class of compounds where a ketone functional group is part of an aromatic system that also bears one or more hydroxyl substituents. The interplay between the electron-withdrawing ketone and the electron-donating hydroxyl groups significantly influences the electronic environment of the aromatic ring system. This, in turn, affects the molecule's reactivity, spectroscopic properties, and intermolecular interactions. For instance, the presence of hydroxyl groups can lead to increased solubility in polar solvents and the potential for hydrogen bonding, which is crucial in the design of molecules with specific binding properties. A closely related analogue, 1,2-dihydroxy-9H-xanthen-9-one, has been synthesized and investigated for its biological activities, highlighting the interest in hydroxylated xanthone (B1684191) and thioxanthenone structures. mdpi.com

While direct research on 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on analogous compounds. The introduction of a third hydroxyl group in a vicinal arrangement on one of the aromatic rings is expected to further modulate the properties of the thioxanthenone core. The potential for enhanced metal-chelating properties and altered redox behavior, due to the catechol-like moiety, makes it a compelling target for synthesis and characterization.

Research into this specific compound would likely focus on its synthesis, spectroscopic characterization, and the exploration of its chemical reactivity, particularly in comparison to its mono- and di-hydroxylated counterparts. The scope of such research would be to elucidate the structure-property relationships governed by the number and position of hydroxyl groups on the thioxanthenone scaffold.

Detailed Research Findings

Due to the limited specific research on 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the following data is based on closely related and parent compounds to provide a foundational understanding.

Table 1: Physicochemical Properties of Thioxanthenone and a Dihydroxy Analogue

| Property | 9H-Thioxanthen-9-one | 1,2-dihydroxy-9H-xanthen-9-one |

| Molecular Formula | C₁₃H₈OS | C₁₃H₈O₃S |

| Molecular Weight | 212.27 g/mol | 244.27 g/mol |

| Appearance | White to yellow solid | Not specified |

| Solubility | Insoluble in water | Not specified |

Data for 9H-Thioxanthen-9-one sourced from general chemical databases. Data for 1,2-dihydroxy-9H-xanthen-9-one is based on its molecular formula.

Table 2: Spectroscopic Data for the Parent 9H-Thioxanthen-9-one

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (300 MHz) | δH = 8.63 (ddd, J = 8.1, 1.5, 0.6 Hz, 2H), 7.67–7.56 (m, 4H), 7.53–7.46 (m, 2H) ppm |

| ¹³C NMR (101 MHz) | δC = 180.1, 137.4, 132.4, 130.0, 129.4, 126.5, 126.1 ppm |

This data represents the unsubstituted parent compound and is provided for comparative purposes. mdpi.com The introduction of three hydroxyl groups would significantly alter the chemical shifts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

835596-95-7 |

|---|---|

Molecular Formula |

C13H8O4S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

1,2,3-trihydroxythioxanthen-9-one |

InChI |

InChI=1S/C13H8O4S/c14-7-5-9-10(13(17)12(7)16)11(15)6-3-1-2-4-8(6)18-9/h1-5,14,16-17H |

InChI Key |

WOOJXDZBJBUFIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C(=C3O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9h Thioxanthen 9 One, 1,2,3 Trihydroxy and Its Derivatives

Retrosynthetic Analysis of the 1,2,3-Trihydroxy-9H-Thioxanthen-9-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in This process allows for the logical design of a synthetic route.

The primary retrosynthetic disconnections for 1,2,3-trihydroxy-9H-thioxanthen-9-one are identified as follows:

Functional Group Interconversion (FGI): The three hydroxyl groups on the aromatic ring are the most prominent features. A logical first retrosynthetic step is their removal, leading back to the parent 9H-thioxanthen-9-one core. This suggests that hydroxylation or the introduction of precursors to hydroxyl groups would be a late-stage transformation in the forward synthesis.

C-S/C-C Bond Disconnection: The thioxanthenone tricycle can be disconnected via cleavage of the carbon-sulfur bond and an adjacent aromatic carbon-carbon bond. This disconnection is the reverse of a Friedel-Crafts-type cyclization. This step simplifies the tricyclic system into two key precursors: a substituted thiosalicylic acid derivative and a benzene (B151609) ring. For the target molecule, this would ideally involve a 1,2,3-trisubstituted benzene precursor.

Precursor Simplification: The key intermediates, such as a 2-mercaptobenzoic acid and a 1,2,3-trihydroxybenzene (pyrogallol) or a protected equivalent, can be further traced back to simpler, commercially available starting materials.

This analysis highlights the central challenges: the formation of the thioxanthenone core and the regioselective introduction of the dense 1,2,3-trihydroxy functionality. A more practical forward approach derived from this analysis might involve using a pre-functionalized aromatic ring (e.g., 1,2,3-trimethoxybenzene) rather than attempting to hydroxylate the thioxanthenone core directly in the final steps.

Foundational Synthetic Routes to the 9H-Thioxanthen-9-one Core

The synthesis of the fundamental 9H-thioxanthen-9-one structure is a well-established area of heterocyclic chemistry, with several reliable methods for its construction.

Cyclization Reactions for Thioxanthenone Ring System Formation

The key step in forming the thioxanthenone scaffold is the cyclization reaction that creates the central sulfur-containing ring. Common strategies include:

Friedel-Crafts Cyclization: A widely used method involves the intramolecular cyclization of 2-(phenylthio)benzoic acids. This reaction is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA), which facilitate the electrophilic attack of the carboxylic acid (or its activated form) onto the adjacent aromatic ring to form the ketone and close the ring.

Aryne Coupling Cyclization: A more modern approach involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates. nih.gov This method proceeds through the in-situ generation of an aryne, followed by a tandem nucleophilic coupling and intramolecular electrophilic cyclization to yield the thioxanthenone skeleton. nih.gov

Reductive Cyclization: Unsubstituted 9H-thioxanthenes can be synthesized from 2-(arylthio)benzaldehydes through a chemoselective reductive cyclization catalyzed by indium(III) triflate. researchgate.net The resulting 9H-thioxanthene would then require subsequent oxidation to form the thioxanthenone.

| Method | Precursors | Reagents/Catalysts | Description |

| Friedel-Crafts Cyclization | 2-(Phenylthio)benzoic acid | Concentrated H₂SO₄, Polyphosphoric Acid (PPA) | Acid-catalyzed intramolecular electrophilic acylation to form the tricyclic ketone. |

| Aryne Coupling | Silylaryl triflate, ortho-thiobenzoate | Cesium Fluoride (CsF) | Tandem reaction involving aryne formation, nucleophilic coupling, and subsequent cyclization. nih.gov |

| Reductive Cyclization | 2-(Arylthio)benzaldehyde | Indium(III) triflate (In(OTf)₃) | Catalytic cyclization to form the 9H-thioxanthene, which requires a subsequent oxidation step. researchgate.net |

Oxidative Functionalization at the 9-Position

To convert the 9-methylene group of a 9H-thioxanthene intermediate into the 9-carbonyl group of the target thioxanthenone, a direct oxidation is required. While traditional oxidants like chromium trioxide or potassium permanganate (B83412) can be used, modern methods offer higher yields and milder conditions.

A notable method is the metal-free photocatalytic oxidation using visible light. nih.gov This process utilizes riboflavin (B1680620) tetraacetate as an organic photocatalyst and molecular oxygen as the terminal oxidant. The reaction proceeds under mild conditions, irradiating an acetonitrile (B52724) solution of the 9H-thioxanthene with blue LEDs, to afford the corresponding 9H-thioxanthen-9-one in high to quantitative yields. nih.gov

| Oxidation Method | Substrate | Reagents/Conditions | Yield |

| Photocatalytic Oxidation | 9H-thioxanthene | Riboflavin tetraacetate (catalyst), O₂, blue LEDs, MeCN | High to Quantitative nih.gov |

| Classical Oxidation | 9H-thioxanthene | CrO₃, KMnO₄ | Variable |

Targeted Hydroxylation Strategies for the 1,2,3-Positions of 9H-Thioxanthen-9-one

The introduction of three adjacent hydroxyl groups onto the aromatic scaffold is a significant synthetic challenge due to issues of regioselectivity.

Electrophilic Aromatic Substitution Approaches

Direct hydroxylation of the pre-formed 9H-thioxanthen-9-one core via electrophilic aromatic substitution (EAS) is challenging. The directing effects of the existing functional groups—the electron-withdrawing and meta-directing carbonyl group, and the electron-donating and ortho,para-directing sulfide (B99878) bridge—complicate the regiochemical outcome. Achieving a specific 1,2,3-substitution pattern through sequential EAS reactions would likely result in a mixture of isomers and be synthetically unviable.

A more feasible strategy involves starting with a pre-functionalized building block. For instance, the synthesis could begin with 1,2,3-trimethoxybenzene. This precursor could undergo a reaction, such as coupling with a thiosalicylic acid derivative, to incorporate the desired substitution pattern from the outset. The methoxy (B1213986) groups serve as protected forms of the hydroxyls and can be deprotected in a final step (e.g., using BBr₃) to reveal the 1,2,3-trihydroxy-9H-thioxanthen-9-one. This approach transforms the problem from one of difficult regioselective hydroxylation to a more controllable construction using a pre-functionalized starting material.

Directed Functionalization Techniques

Modern synthetic chemistry offers powerful tools for site-selective C-H functionalization through the use of directing groups. nih.gov These methods rely on temporarily installing a functional group that coordinates to a metal catalyst and directs it to a specific, often proximal, C-H bond for functionalization. nih.gov

For the synthesis of the target molecule, one could envision a strategy where a directing group is placed at a suitable position on the thioxanthenone scaffold. This group could then direct a sequence of metal-catalyzed C-H oxidation reactions to install hydroxyl groups (or their precursors) at the 1, 2, and 3-positions. While highly effective for achieving functionalization at otherwise inaccessible sites, developing a directing group strategy to achieve a dense 1,2,3-hydroxylation pattern on this specific scaffold would require significant methodological development. nih.gov This remains a frontier approach that could potentially offer a more elegant solution than classical methods but is not yet established for this particular target.

Multi-step Synthesis via Halogenated Precursors

A plausible and versatile route to 1,2,3-trihydroxy-9H-thioxanthen-9-one involves the initial synthesis of a halogenated thioxanthenone, followed by the introduction of the hydroxyl groups. This method allows for the late-stage functionalization of the aromatic core.

One established method for the synthesis of the thioxanthen-9-one (B50317) scaffold proceeds through the reaction of a (2-fluorophenyl)(2-halophenyl)methanone with a sulfur nucleophile, such as sodium sulfide nonahydrate (Na₂S·9H₂O). To adapt this for the target molecule, a (2-fluorophenyl)(2-halo-3,4,5-trihydroxyphenyl)methanone or a protected analogue would be required as a key intermediate.

The general synthetic sequence can be outlined as follows:

Synthesis of a substituted benzophenone (B1666685): This involves the Friedel-Crafts acylation or a related coupling reaction between a suitably substituted benzoic acid derivative and a substituted benzene ring. For the target compound, this could involve the reaction of a 2-halobenzoyl halide with a protected 1,2,3-trihydroxybenzene (pyrogallol) derivative. The use of protecting groups, such as methoxy or benzyloxy groups, is crucial to prevent unwanted side reactions with the hydroxyl functionalities during the acylation and subsequent steps.

Cyclization to form the thioxanthenone core: The resulting substituted benzophenone is then subjected to a nucleophilic aromatic substitution reaction with a sulfur source. For instance, treatment of a (2-fluorophenyl)(2-chloro-3,4,5-trimethoxyphenyl)methanone with Na₂S would lead to the formation of 1,2,3-trimethoxy-9H-thioxanthen-9-one.

Deprotection: The final step involves the cleavage of the protecting groups to reveal the free hydroxyl groups. In the case of methoxy groups, this is typically achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃).

A representative, albeit generalized, reaction scheme is presented below:

This multi-step approach offers modularity, allowing for the synthesis of various derivatives by modifying the starting materials.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a specifically substituted thioxanthenone like the 1,2,3-trihydroxy derivative is governed by the principles of chemo- and regioselectivity.

Chemoselectivity is a critical consideration, particularly when dealing with multiple reactive functional groups. During the synthesis, the hydroxyl groups are significantly more reactive under many conditions than the C-H bonds of the aromatic rings. Therefore, protection of these hydroxyl groups, for example as ethers or esters, is often a mandatory preliminary step to prevent undesired side reactions such as O-acylation during Friedel-Crafts reactions or oxidation during subsequent steps.

Regioselectivity dictates the orientation of substituents on the aromatic rings. In the construction of the benzophenone intermediate, the regiochemical outcome of the acylation reaction is determined by the directing effects of the substituents already present on the aromatic rings. For instance, in the synthesis of a precursor to the target molecule, the acylation of a 1,2,3-trisubstituted benzene ring must be carefully controlled to achieve the desired substitution pattern.

Furthermore, during the cyclization step to form the thioxanthenone ring, the regioselectivity of the intramolecular nucleophilic aromatic substitution is generally high, as the position of the leaving group (halogen) and the nucleophilic sulfur are well-defined by the precursor's structure.

The introduction of the hydroxyl groups themselves can be challenging. While direct hydroxylation of the thioxanthenone core is a possibility, it often leads to a mixture of products and lacks regiocontrol. Therefore, building the molecule from already hydroxylated (and protected) starting materials is the preferred strategy for achieving a defined substitution pattern.

Derivatization Strategies for Hydroxy Groups of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-

The presence of three vicinal hydroxyl groups on the thioxanthenone scaffold provides multiple sites for further functionalization. Derivatization of these groups can be used to modulate the molecule's solubility, lipophilicity, and biological activity, or to introduce new functionalities.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl groups of 1,2,3-trihydroxy-9H-thioxanthen-9-one can be converted to ethers through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxides, which are then reacted with an alkyl halide or another electrophile.

The selective etherification of one or two of the three hydroxyl groups presents a significant challenge due to their similar reactivity. Achieving regioselectivity often requires the use of protecting group strategies or exploiting subtle differences in the steric and electronic environment of each hydroxyl group. For instance, the central hydroxyl group at the 2-position may exhibit different reactivity compared to the hydroxyl groups at the 1- and 3-positions due to steric hindrance.

Esterification: The hydroxyl groups can also be readily converted to esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) can proceed under milder conditions. Similar to etherification, achieving selective esterification of the vicinal triol system requires careful control of reaction conditions and potentially the use of enzymatic catalysts that can exhibit high regioselectivity.

The table below summarizes common etherification and esterification reactions applicable to the hydroxyl groups of the target compound.

| Reaction Type | Reagents | Product | Notes |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkoxy derivative (R-O-Ar) | Williamson ether synthesis. |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst | Ester derivative (R-COO-Ar) | Fischer esterification; reversible. |

| Esterification | Acid chloride (R-COCl), Base (e.g., Pyridine) | Ester derivative (R-COO-Ar) | Generally high yielding and irreversible. |

| Esterification | Acid anhydride (B1165640) ((RCO)₂O), Base | Ester derivative (R-COO-Ar) | Often used for acetylation. |

Introduction of Polymerizable or Extended Functional Moieties

The hydroxyl groups serve as convenient handles for the introduction of more complex functionalities, including those that can undergo polymerization or act as linkers to other molecular systems.

Introduction of Polymerizable Moieties: To create thioxanthenone-based monomers, the hydroxyl groups can be reacted with molecules containing polymerizable functionalities. For example, reaction with acryloyl chloride or methacryloyl chloride would introduce acrylate (B77674) or methacrylate (B99206) ester groups, which can undergo free-radical polymerization to form polymers with pendent thioxanthenone units. Similarly, reaction with compounds containing vinyl or styrenyl groups can also yield polymerizable monomers.

Attachment of Extended Functional Moieties: The hydroxyl groups can also be used to attach larger or more complex functional units. This can be achieved by using bifunctional linkers. For example, one of the hydroxyl groups could be reacted with one end of a linker molecule (e.g., a dihaloalkane or a dicarboxylic acid), leaving the other end of the linker available for subsequent reaction with another molecule of interest. This strategy is particularly useful for the development of probes, sensors, or drug delivery systems where the thioxanthenone core acts as a scaffold. The chemistry of catechols and pyrogallols offers a rich platform for such conjugations, often involving the formation of stable ether, ester, or carbamate (B1207046) linkages.

The table below provides examples of reagents used to introduce polymerizable or extended functional groups.

| Functional Moiety | Reagent Example | Resulting Linkage |

| Acrylate | Acryloyl chloride | Ester |

| Methacrylate | Methacryloyl chloride | Ester |

| Styrenyl | 4-Vinylbenzyl chloride | Ether |

| Linker for further conjugation | 1,4-Dibromobutane | Ether |

| Linker for further conjugation | Adipoyl chloride | Ester |

Advanced Spectroscopic Characterization and Structural Analysis of 9h Thioxanthen 9 One, 1,2,3 Trihydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed structural map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- would reveal distinct signals for the aromatic protons and the hydroxyl groups. The protons on the unsubstituted benzene (B151609) ring (positions 5, 6, 7, and 8) would likely appear as a complex multiplet system in the downfield region (typically δ 7.0-8.5 ppm), characteristic of aromatic protons. The single proton on the substituted ring (at position 4) would likely be a singlet or a narrowly split multiplet, influenced by the adjacent hydroxyl group. The hydroxyl protons would present as broad singlets, and their chemical shift would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C-9) of the thioxanthenone core is expected to have a characteristic chemical shift in the downfield region, typically around δ 180 ppm. rsc.org The carbons bearing the hydroxyl groups (C-1, C-2, and C-3) would be significantly shielded compared to their unsubstituted counterparts, appearing at higher field strengths. The remaining aromatic carbons would resonate in the typical range of δ 110-150 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~145-155 |

| 2 | - | ~135-145 |

| 3 | - | ~140-150 |

| 4 | ~6.5-7.0 | ~105-115 |

| 4a | - | ~120-130 |

| 5 | ~7.5-8.0 | ~125-135 |

| 6 | ~7.0-7.5 | ~120-130 |

| 7 | ~7.0-7.5 | ~120-130 |

| 8 | ~8.0-8.5 | ~125-135 |

| 8a | - | ~130-140 |

| 9 | - | ~175-185 |

| 9a | - | ~130-140 |

| 10a | - | ~120-130 |

| 1-OH | Variable | - |

| 2-OH | Variable | - |

| 3-OH | Variable | - |

Note: These are predicted values based on known substituent effects on similar aromatic systems and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, COSY would show correlations between the adjacent protons on the unsubstituted aromatic ring (H-5, H-6, H-7, H-8), helping to delineate this spin system. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for all the protonated carbons (C-4, C-5, C-6, C-7, C-8). ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbon (C-9) would confirm the core structure. ceon.rs

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- (C₁₃H₈O₄S), the expected exact mass of the molecular ion [M+H]⁺ would be precisely calculated and compared to the experimental value to confirm the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This provides valuable information about the molecular structure. The fragmentation of the thioxanthenone core would likely proceed through characteristic pathways.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]⁺ | [M+H - CO]⁺ | 28 Da (CO) | Loss of the carbonyl group |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 Da (H₂O) | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - S]⁺ | 32 Da (S) | Loss of the sulfur atom |

| [M+H - CO]⁺ | [M+H - CO - S]⁺ | 32 Da (S) | Subsequent loss of sulfur |

The fragmentation pattern can help to confirm the presence of the key functional groups and the core thioxanthenone structure. libretexts.orgcore.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the key functional groups that would give rise to characteristic vibrational bands include the hydroxyl (-OH) groups, the carbonyl (C=O) group, the aromatic C-H bonds, and the C-S-C linkage of the central ring.

Interactive Data Table: Characteristic IR and Raman Vibrational Modes

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretching (H-bonded) | 3200-3600 (broad) | Weak | Strong |

| Aromatic C-H stretching | 3000-3100 | Strong | Medium |

| C=O stretching | 1620-1660 | Medium-Strong | Strong |

| Aromatic C=C stretching | 1450-1600 | Strong | Strong |

| C-O stretching (phenol) | 1150-1250 | Medium | Strong |

| C-S stretching | 600-800 | Strong | Medium |

The broad O-H stretching band in the IR spectrum is indicative of hydrogen bonding between the hydroxyl groups. americanpharmaceuticalreview.com The C=O stretching frequency is a prominent feature and can be influenced by the presence of the electron-donating hydroxyl groups on the adjacent ring. americanpharmaceuticalreview.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S-C bond. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic spectrum of thioxanthone-based molecules is governed by the extended π-system of the fused rings, which acts as the primary chromophore. Substituents on this ring system can significantly modify the absorption and emission properties.

The UV-Vis absorption spectrum of thioxanthone derivatives typically displays bands corresponding to π–π* and n–π* electronic transitions. nih.gov The introduction of hydroxyl (-OH) groups, which are strong auxochromes, is expected to have a pronounced effect on the spectrum of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-.

The electron-donating nature of the hydroxyl groups, through resonance, increases the electron density of the aromatic system. This generally leads to a bathochromic (red) shift of the π–π* absorption bands to longer wavelengths. nih.govuniver.kharkov.ua For instance, 1-hydroxythioxanthone exhibits a long-wavelength absorption maximum at 400 nm, a significant shift compared to the parent thioxanthone which absorbs at shorter wavelengths. instras.com Similarly, other substituted thioxanthone derivatives show strong absorption in the 350-450 nm range. mdpi.com

The 1,2,3-trihydroxy substitution pattern introduces specific characteristics. The hydroxyl group at the 1-position is capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen at position 9. This interaction can influence the energy levels of the involved orbitals, further modifying the absorption spectrum. instras.com Additionally, the adjacent hydroxyl groups at positions 2 and 3 can interact with each other. These combined electronic and steric effects define the unique chromophoric characteristics of the trihydroxy system, likely resulting in distinct absorption maxima and high molar extinction coefficients in the near-UV and visible regions. mdpi.comresearchgate.net

Table 1: Representative UV-Vis Absorption Maxima for Substituted Thioxanthones This table provides data for related compounds to infer the properties of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-.

| Compound | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Thioxanthone | Ethyl Acetate | 395 nm | instras.com |

| 1-Hydroxythioxanthone | - | 400 nm | instras.com |

| 4-Methoxythioxanthone | Ethyl Acetate | 395 nm | instras.com |

| 2,4-Diethylthioxanthen-9-one Derivatives | Acetonitrile (B52724) | 350-450 nm | mdpi.com |

Upon absorption of a photon, the 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Thioxanthone and its derivatives are well-known for their high efficiency in undergoing intersystem crossing (ISC) from the S₁ state to the lowest excited triplet state (T₁). rsc.org This process is typically much faster than fluorescence (emission from S₁), leading to low fluorescence quantum yields for most thioxanthone compounds. instras.com

The triplet state is characterized by having two unpaired electrons with parallel spins and is generally lower in energy than the corresponding singlet state. worktribe.com Due to its longer lifetime compared to the singlet state, the T₁ state is often the primary species responsible for the photochemical reactivity of thioxanthones. instras.comrsc.org Laser flash photolysis studies on thioxanthone derivatives have identified the characteristic transient absorption of the triplet state around 590 nm. nih.govresearchgate.net The triplet state can be deactivated through several pathways, including phosphorescence (emission from T₁) or by interacting with other molecules through energy transfer or electron transfer. rsc.orgmdpi.com The high triplet energy of the thioxanthone core makes it an effective triplet sensitizer. rsc.org

Other Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons, such as radical anions. nih.gov The radical anion of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be generated, for example, by chemical or electrochemical reduction.

The EPR spectrum of such a radical provides detailed information about the distribution of the unpaired electron's spin density across the molecule. This is observed through the hyperfine coupling of the electron spin with the magnetic nuclei (e.g., ¹H) in the molecule. The magnitude of the hyperfine coupling constant (hfc) is proportional to the spin density at that nucleus. illinois.edu

While specific EPR data for the 1,2,3-trihydroxy derivative is not available, studies on the parent thioxanthone radical anion provide a valuable reference. The EPR spectrum of the thioxanthone radical anion reveals distinct hyperfine splittings from the protons on the aromatic rings. The introduction of the 1,2,3-trihydroxy substituents would significantly alter the spin density distribution and, consequently, the EPR spectrum. New hyperfine couplings to the protons of the hydroxyl groups might also be observable under certain conditions. The g-tensor values would also be sensitive to the electronic environment modified by the substituents and potential hydrogen bonding. nih.gov

Table 2: Experimental Hyperfine Coupling Constants for the Parent Thioxanthone Radical Anion This data serves as a baseline for predicting the EPR spectrum of the 1,2,3-trihydroxy- derivative.

| Position | Hyperfine Coupling Constant (Gauss) |

|---|---|

| 1, 8 | 0.95 |

| 2, 7 | 3.10 |

| 3, 6 | 0.40 |

| 4, 5 | 3.50 |

Note: Data from studies on the parent thioxanthone radical anion.

Conformational Analysis and Molecular Geometry

Theoretical methods, particularly density functional theory (DFT), are powerful tools for investigating the stable conformations and molecular geometry of complex molecules. dergipark.org.tr For the thioxanthone core, computational studies have explored its planarity. While some studies suggest a non-planar (Cₛ) ground state with a very shallow double-minimum potential well, often described as a "butterfly motion," others conclude that the minimum energy structure is planar (C₂ᵥ). rsc.org For practical purposes, the thioxanthone skeleton is considered to be essentially planar.

For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, theoretical conformational analysis would focus on the rotational freedom of the three hydroxyl groups. nih.govresearchgate.net Key considerations would include:

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the 1-OH group and the 9-carbonyl oxygen is high and would likely be a dominant factor in determining the most stable conformation. Hydrogen bonding between the 2-OH and 3-OH groups is also possible.

Rotational Barriers: DFT calculations can determine the energy barriers for rotation around the C-O bonds of the hydroxyl groups.

Relative Energies: The relative energies of different stable conformers (rotamers) can be calculated to predict their population distribution at a given temperature.

Such theoretical studies would provide crucial insights into the three-dimensional structure of the molecule, which underpins the interpretation of all its spectroscopic data.

Crystallographic Insights from Related Thioxanthenone Structures

Direct single-crystal X-ray diffraction data for 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is not extensively available in published literature. However, a comprehensive understanding of its probable solid-state structure can be extrapolated from the crystallographic analysis of the parent thioxanthenone scaffold and its other derivatives. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.govthepharmajournal.comwikipedia.org By examining the angles and intensities of diffracted X-ray beams, researchers can generate a detailed map of electron density, revealing molecular structure, bond lengths, and intermolecular interactions. nih.govwikipedia.org

Studies on various thioxanthenone derivatives consistently show that the tricyclic dibenzo-γ-pyrone scaffold is fundamentally planar. nih.gov This planarity is a key feature of the thioxanthone core. For instance, the analysis of tetracyclic thioxanthene (B1196266) derivatives has confirmed that the four-ring systems are also nearly planar. nih.gov This inherent planarity arises from the delocalized π-electron system extending across the fused rings.

A pertinent example is the crystal structure of Thioxanthen-9-one-10,10-dioxide, a closely related derivative. researchgate.net Although it features a sulfone group instead of the sulfide (B99878) in the parent thioxanthenone, its core structure provides valuable insights. The ring system in this molecule is observed to be virtually planar, with all bond lengths and angles falling within the expected ranges for similar chemical species. researchgate.net The crystallographic data for a second polymorph of this compound are detailed below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.7499(3) |

| b (Å) | 12.9758(4) |

| c (Å) | 8.2681(3) |

| β (°) | 103.784(2) |

| Volume (ų) | 1015.90(6) |

| Z | 4 |

| Temperature (K) | 200 |

| Rgt(F) | 0.0318 |

The planarity of the thioxanthenone backbone is a critical factor influencing the crystal packing of its derivatives. For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the presence of three adjacent hydroxyl groups on one of the benzene rings would be expected to dominate the intermolecular interactions. These hydroxyl groups are potent hydrogen bond donors and acceptors. Consequently, the crystal structure of this compound would likely be characterized by extensive and complex hydrogen-bonding networks.

Reactivity and Reaction Mechanisms of 9h Thioxanthen 9 One, 1,2,3 Trihydroxy

Photoreactivity Pathways

Upon absorption of light, typically in the UV-A or near-visible region, thioxanthone derivatives are promoted from their ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), they readily populate a long-lived triplet excited state (T₁). The high photoreactivity of thioxanthones is predominantly associated with the chemical processes originating from this triplet state. instras.com The nature of the lowest triplet excited state, whether it has n,π* or π,π* character, is crucial and can be influenced by substituents and solvent polarity. nsf.gov An n,π* triplet state is generally more reactive in hydrogen abstraction reactions. For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the electron-donating hydroxy groups are expected to increase the π,π* character of the lowest triplet state. Furthermore, the 1-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen, which is known to deactivate both the lowest excited singlet and triplet states. instras.com

Triplet energy transfer is a bimolecular process where the excited triplet thioxanthone derivative transfers its energy to a suitable acceptor molecule, returning to its ground state while promoting the acceptor to its triplet state. This Dexter-type energy transfer requires orbital overlap and thus close proximity between the donor and acceptor. nsf.gov The efficiency of this process is contingent on the triplet energy (ET) of the thioxanthone (the donor) being greater than that of the acceptor.

The triplet energy of the parent thioxanthen-9-one (B50317) is approximately 65.5 kcal/mol. For thioxanthen-9-one-10,10-dioxide, the triplet energy has been measured at 66.3 kcal/mol. Substituents on the aromatic rings can modulate this energy. While specific data for the 1,2,3-trihydroxy derivative is unavailable, the presence of electron-donating hydroxy groups may slightly lower the triplet energy compared to the unsubstituted parent compound. This process is fundamental to its application as a photosensitizer in various chemical transformations, including initiating polymerization or catalyzing photochemical reactions. rsc.org

Table 1: Illustrative Triplet Energies of Thioxanthone Derivatives Note: This table provides data for related compounds to illustrate the principles of triplet energy transfer, as specific values for 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- are not readily available.

| Compound | Triplet Energy (ET) | Notes |

|---|---|---|

| Thioxanthen-9-one | ~65.5 kcal/mol | Parent compound, widely used as a photosensitizer. |

| Thioxanthen-9-one-10,10-dioxide | 66.3 kcal/mol | Oxidation of the sulfur atom slightly increases the triplet energy. |

One of the most thoroughly studied photochemical reactions involving the triplet state of aromatic ketones is hydrogen abstraction (HAT). The excited triplet 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can abstract a hydrogen atom from a suitable donor (R-H), such as a solvent molecule (e.g., alcohols) or an added co-initiator. This process generates a thioxanthone ketyl radical and a radical derived from the hydrogen donor (R•). instras.com

The reactivity in HAT reactions is highly dependent on the n,π* character of the triplet state. The presence of three hydroxy groups on the thioxanthone core in 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- likely increases the π,π* character, which might reduce its intrinsic reactivity in HAT compared to the parent thioxanthone. However, the phenolic hydroxy groups themselves could potentially act as intramolecular hydrogen donors under certain conditions, or participate in intermolecular hydrogen bonding, influencing the reaction environment. Quantum chemistry methods have been employed to clarify the hydrogen abstraction mechanism between thioxanthone photoinitiators and allyl-type monomers, highlighting it as the primary step in certain photopolymerization processes. frontiersin.orgnih.govnih.govresearchgate.net

In the presence of a suitable electron donor, such as a tertiary amine, the excited triplet thioxanthone can act as an electron acceptor. instras.com This single electron transfer (SET) process results in the formation of a thioxanthone radical-anion and a donor radical-cation. instras.com This pathway is a cornerstone of the use of thioxanthones as photoinitiators in polymerization, where the amine co-initiator serves as the electron donor.

For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the electron-donating hydroxy groups will decrease the electron affinity of the molecule. This would make it a weaker electron acceptor compared to unsubstituted thioxanthone, potentially reducing the rate of SET from a given donor. However, the formation of a radical-anion is a well-established reactivity pathway for the thioxanthone scaffold. instras.com The competition between HAT and SET mechanisms is often dependent on the nature of the co-reactant and the solvent polarity.

The excited carbonyl group of thioxanthone derivatives can undergo cycloaddition reactions with unsaturated compounds like alkenes and alkynes. The most common of these is the [2+2] photocycloaddition, also known as the Paterno-Büchi reaction, which yields four-membered oxetane (B1205548) rings. This reaction typically proceeds via the triplet excited state. The mechanism involves the formation of a diradical intermediate, and its regioselectivity and stereoselectivity can be influenced by electronic and steric factors. Quantum chemical studies on intramolecular [2+2] photocycloaddition catalyzed by a chiral thioxanthone have shown that the reaction proceeds via energy transfer, with the first C-C bond formation being the rate-limiting and selectivity-controlling step. rsc.org The presence of the bulky and electronically active 1,2,3-trihydroxy substitution pattern on the 9H-Thioxanthen-9-one core would be expected to significantly influence the steric hindrance and electronic interactions during the approach of the alkene, thereby affecting the regioselectivity of the cycloaddition.

Thioxanthone derivatives have emerged as effective organic photoredox catalysts, capable of initiating chemical transformations by absorbing visible light. organic-chemistry.orgresearchgate.net In a photoredox cycle, the excited thioxanthone can engage in either an oxidative or a reductive quenching cycle. In an oxidative cycle, the excited catalyst accepts an electron from a substrate (SET), becoming a radical anion, which then reduces another substrate to complete the cycle. In a reductive cycle, the excited catalyst donates an electron, and the resulting radical cation is subsequently regenerated.

Recent research has demonstrated that a thioxanthone-TfOH complex can serve as a photoredox catalyst with enhanced oxidative capability for the hydrogenation of alkenes. nih.gov Visible-light-promoted strategies using photoredox catalysis have been developed for the synthesis of thioxanthone derivatives themselves, involving steps like hydrogen atom transfer and C-C bond formation. organic-chemistry.org The 1,2,3-trihydroxy substituents would alter the redox potentials of the 9H-Thioxanthen-9-one catalyst. The electron-donating nature of the hydroxyl groups would make the catalyst more easily oxidized (a better reductant in its excited state) and harder to reduce (a weaker oxidant in its excited state) compared to the parent thioxanthone.

Reactivity of the Carbonyl Group (C9=O)

The carbonyl group (C9=O) in 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is a key center for non-photochemical reactivity. The carbon atom is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. libretexts.orgallstudiesjournal.com However, its reactivity is generally lower than that of aliphatic ketones due to the delocalization of electrons within the conjugated aromatic system.

Typical reactions at the carbonyl group include:

Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles. For example, strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl group to form tertiary alcohols after workup.

Reduction: The carbonyl group can be reduced to a secondary alcohol (9-hydroxy-9H-thioxanthene derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete deoxygenation to a methylene (B1212753) group (CH₂) is also possible under more forcing conditions.

Condensation Reactions: The carbonyl group can react with primary amines to form imines (Schiff bases) in an acid-catalyzed condensation reaction. This involves the initial nucleophilic addition of the amine followed by dehydration.

The presence of the 1,2,3-trihydroxy substituents significantly influences the reactivity of the C9 carbonyl group. The 1-hydroxy group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bond has two main effects:

It reduces the electrophilicity of the carbonyl carbon by donating electron density through the hydrogen bond, thereby making it less reactive towards nucleophiles.

It can sterically hinder the approach of nucleophiles to the carbonyl carbon.

Conversely, the phenolic hydroxy groups are acidic and can be deprotonated under basic conditions, which would further modulate the electronic properties and reactivity of the entire molecule.

Table 2: General Reactivity of the Carbonyl Group in Thioxanthones

| Reaction Type | Reagents | Product Type | Expected Influence of 1,2,3-Trihydroxy Groups |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Minimal electronic effect, potential steric hindrance. |

| Nucleophilic Addition | R-MgBr, R-Li | Tertiary Alcohol | Decreased reactivity due to intramolecular H-bonding and steric hindrance. |

Nucleophilic Reactivity and Additions

The carbonyl group at position 9 of the thioxanthenone scaffold is an electrophilic center, susceptible to nucleophilic attack. This reactivity is a hallmark of ketones and aldehydes, leading to the formation of a tetrahedral intermediate. The addition of a nucleophile to the carbonyl carbon results in the conversion of the sp²-hybridized carbon to an sp³-hybridized carbon.

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, with the simultaneous movement of the pi electrons of the carbonyl bond to the oxygen atom, forming an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product. The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic rings. The electron-donating nature of the hydroxyl groups may slightly reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted thioxanthenone.

Common nucleophiles that can react with the carbonyl group include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Alkyl group (:R⁻) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

Electrochemical Reduction Processes

The thioxanthenone system can undergo electrochemical reduction, a process that involves the transfer of electrons to the molecule. The extended π-system of the aromatic rings and the carbonyl group can accept electrons, leading to the formation of radical anions and dianions. The presence of the electron-withdrawing carbonyl group facilitates this reduction.

Studies on related aromatic ketones suggest that the reduction typically occurs in a stepwise manner. The first step is a one-electron reduction to form a radical anion. This species can then undergo a second one-electron reduction to form a dianion. The stability and subsequent reactions of these reduced species depend on the solvent, the electrode material, and the presence of proton donors.

Reactivity of the Thioether Linkage (Sulfur Atom)

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of the thioxanthenone ring is susceptible to oxidation. This reaction proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These oxidations increase the oxidation state of the sulfur atom and significantly alter the electronic and steric properties of the molecule.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412). The selectivity for the sulfoxide over the sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry.

Table 2: Oxidation States of the Thioether Linkage

| Compound | Sulfur Oxidation State |

|---|---|

| 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- | +2 (Sulfide) |

| 9H-Thioxanthen-9-one-10-oxide, 1,2,3-trihydroxy- | +4 (Sulfoxide) |

Reactivity of the Hydroxyl Groups (1,2,3-Positions)

Proton Transfer and Acidity Characteristics

The three hydroxyl groups attached to the aromatic ring are phenolic in nature and thus exhibit acidic properties. They can donate a proton to a base, forming a phenoxide ion. The acidity of these hydroxyl groups is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the resulting negative charge over the aromatic system.

The pKa values of the hydroxyl groups are expected to be in the range of typical phenols, although the presence of three adjacent hydroxyl groups will influence their individual acidities. The first deprotonation is likely to be the most favorable, with subsequent deprotonations becoming progressively more difficult due to the buildup of negative charge. For comparison, the pKa of the first proton of pyrogallol (B1678534) (1,2,3-trihydroxybenzene), a structural analogue of the hydroxylated ring, is approximately 9.0.

Potential for Chelation with Metal Centers

The vicinal (1,2,3-) arrangement of the hydroxyl groups provides an excellent site for chelation with metal ions. This arrangement can form stable five- or six-membered rings with a central metal atom. The oxygen atoms of the hydroxyl groups act as Lewis bases, donating their lone pairs of electrons to the metal ion.

This chelation is a common feature of polyhydroxy aromatic compounds. The stability of the resulting metal complexes depends on several factors, including the nature of the metal ion (charge, size), the pH of the solution (which affects the protonation state of the hydroxyl groups), and the solvent. The formation of these complexes can lead to changes in the spectroscopic properties of the molecule, such as shifts in the UV-visible absorption spectrum.

Table 3: Potential Metal Chelation of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-

| Metal Ion Example | Potential Coordination Sites | Complex Type |

|---|---|---|

| Fe³⁺ | Oxygen atoms of the hydroxyl groups | Chelate |

| Cu²⁺ | Oxygen atoms of the hydroxyl groups | Chelate |

Radical Reactivity and Stability Considerations of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-

The radical reactivity and stability of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, a polyhydroxylated derivative of the thioxanthone scaffold, are critical determinants of its potential applications, particularly in contexts involving oxidative stress. While direct experimental studies on this specific trihydroxy-substituted thioxanthenone are not extensively documented in publicly available research, a comprehensive understanding can be inferred from the well-established principles of radical chemistry and the behavior of structurally analogous hydroxylated xanthones and thioxanthones.

The antioxidant potential of phenolic compounds, including hydroxylated thioxanthones, is intrinsically linked to their ability to scavenge free radicals. This reactivity is predominantly governed by the presence of hydroxyl (-OH) groups attached to the aromatic core. These groups can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is a key factor; greater stability, often achieved through resonance delocalization across the aromatic system, enhances the parent molecule's antioxidant efficacy.

In the case of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the presence of three hydroxyl groups on one of the benzene (B151609) rings is expected to significantly influence its radical scavenging capacity. The number and relative positions of these hydroxyl groups are paramount. While a greater number of hydroxyl groups can increase the probability of a radical scavenging event, it does not always correlate with higher antioxidant activity. Research on hydroxyxanthones has demonstrated that the spatial arrangement of hydroxyl groups can lead to the formation of strong intramolecular hydrogen bonds. nih.gov These bonds can increase the bond dissociation enthalpy of the O-H bonds, making hydrogen atom donation more difficult and thus potentially lowering the radical scavenging activity compared to isomers where such bonding is less favored. nih.gov For instance, certain trihydroxyxanthones have been shown to exhibit lower antioxidant activity than some dihydroxyxanthones due to this effect. nih.gov

Conversely, the adjacent positioning of the hydroxyl groups in a 1,2,3-trihydroxy arrangement could also facilitate the stabilization of the resulting phenoxyl radical through both resonance and further hydrogen bonding, which would enhance its antioxidant potential. The thioxanthone core itself, with its sulfur atom and conjugated system, plays a role in delocalizing the unpaired electron of the radical, contributing to its stability.

However, stability can also be influenced by external factors such as pH, temperature, and exposure to light. The acidic nature of the phenolic hydroxyl groups means that the molecule's charge state and, consequently, its reactivity and stability, will be pH-dependent. Furthermore, the thioxanthone scaffold is known to be photoactive, and its derivatives can act as photosensitizers. researchgate.net This suggests that 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- may be susceptible to degradation upon exposure to UV or visible light, a factor that would need to be considered in any potential application.

To illustrate the impact of hydroxylation patterns on antioxidant activity, the following table summarizes the in vitro antioxidant assay results for a series of hydroxyxanthones.

| Compound Name | Substitution Pattern | Antioxidant Activity (IC50 in µM) |

| Hydroxyxanthone 3a | Trihydroxy | > Dihydroxyxanthone 3b |

| Dihydroxyxanthone 3b | Dihydroxy | 349 ± 68 |

| Hydroxyxanthone 3c | Trihydroxy | > Dihydroxyxanthone 3b |

Note: The data indicates that in this specific study, the dihydroxyxanthone exhibited stronger antioxidant activity (lower IC50 value) than the trihydroxyxanthones, a finding attributed to the influence of intramolecular hydrogen bonding in the latter. nih.gov

Computational and Theoretical Chemistry of 9h Thioxanthen 9 One, 1,2,3 Trihydroxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

Illustrative Data Table 1: Predicted Structural Parameters of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- from a Hypothetical DFT Calculation. (Note: These are example values and not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.24 Å |

| C-S | 1.78 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| Bond Angle | C-S-C | 101.5° |

| C-C=O | 120.5° | |

| Dihedral Angle | Central Ring Puckering | 175.0° |

Furthermore, DFT calculations elucidate the electronic structure by determining the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For a polyhydroxylated thioxanthone, the HOMO is expected to have significant contributions from the electron-rich aromatic rings and the sulfur atom, while the LUMO would likely be centered on the carbonyl group and the fused ring system.

To understand how 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting its electronic absorption spectrum (UV-Vis). acs.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. nih.gov

The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. The primary electronic transitions, such as n→π* (from a non-bonding orbital, like on the carbonyl oxygen, to an anti-bonding π orbital) and π→π* (within the aromatic system), can be identified and characterized. The presence of the three hydroxyl groups is expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thioxanthone parent molecule. acs.org

Illustrative Data Table 2: Predicted Electronic Transitions for 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- from a Hypothetical TD-DFT Calculation. (Note: These are example values and not from a published study on this specific molecule.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.10 | 400 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 3.54 | 350 | 0.08 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 3.87 | 320 | 0.02 | n → LUMO+1 (n→π*) |

Theoretical chemistry can also be used to explore the reactivity of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-. For instance, modeling a proposed chemical reaction, such as its oxidation or its role as a photosensitizer, involves mapping the potential energy surface. nih.gov DFT calculations can locate the structures of reactants, products, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate, and its structure and energy are vital for determining the reaction's activation energy and, consequently, its rate. For example, in studying its antioxidant activity, calculations could model the hydrogen atom transfer (HAT) from one of its hydroxyl groups to a free radical. The calculated bond dissociation enthalpy (BDE) of the O-H bonds would provide a quantitative measure of its antioxidant potential. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a relatively rigid structure like 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, MD simulations are particularly useful for exploring the dynamics of the hydroxyl groups and, most importantly, the effects of a solvent.

By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal the specific hydrogen bonding networks formed between the trihydroxy moiety and the solvent. These interactions can significantly influence the molecule's conformational preferences and its photophysical properties. The simulations track the trajectories of all atoms, providing a detailed picture of how the solvent organizes around the solute and how this "solvation shell" impacts its behavior.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical or chemical properties.

In the context of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, a QSPR study would involve calculating a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology (e.g., connectivity indices), geometry (e.g., surface area), or electronic properties (e.g., dipole moment, HOMO/LUMO energies).

These descriptors would then be statistically correlated with experimentally determined or high-level computationally predicted photophysical parameters, such as the wavelength of maximum absorption (λmax) or fluorescence quantum yield. By analyzing a series of related thioxanthone derivatives, a predictive model could be developed. This model could then be used to estimate the properties of new, unsynthesized derivatives, guiding the design of molecules with desired photophysical characteristics for applications like photoinitiators or fluorescent probes.

Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and stability.

HOMO Energy (EHOMO): A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO Energy (ELUMO): A lower ELUMO value suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large energy gap implies high stability and low reactivity.

| Descriptor | Unsubstituted 9H-Thioxanthen-9-one (Hypothetical) | 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- (Predicted Trend) | Predicted Influence of Hydroxyl Groups |

| EHOMO | Lower Value | Higher Value | Increases electron-donating ability |

| ELUMO | Higher Value | Slightly Lowered Value | May slightly increase electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Larger Value | Smaller Value | Increases overall chemical reactivity |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green/Yellow Regions: Represent areas with neutral or near-zero potential.

In the case of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl group and the three hydroxyl groups, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would likely exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The aromatic rings will also display regions of varying potential, influenced by the electron-donating nature of the hydroxyl substituents.

Fukui Function and Local Reactivity Descriptors

The Fukui function, f(r), is a local reactivity descriptor derived from conceptual DFT that helps to quantify the reactivity at a specific atomic site within a molecule. journalirjpac.comsemanticscholar.org It predicts where the electron density will change most when the total number of electrons in the system is altered. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron). A higher value indicates a more reactive site for a nucleophile.

f-(r): For electrophilic attack (removal of an electron). A higher value indicates a more reactive site for an electrophile.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, one can create a detailed picture of its site-selectivity. It is predicted that the oxygen atoms of the carbonyl and hydroxyl groups, as well as certain carbon atoms in the hydroxyl-substituted ring, would possess high f- values, marking them as the most probable sites for electrophilic attack. Conversely, atoms with high f+ values would be the preferred targets for nucleophiles.

| Atomic Site | Predicted f- Value (for Electrophilic Attack) | Predicted f+ Value (for Nucleophilic Attack) | Predicted Reactivity |

| Carbonyl Oxygen | High | Low | Prone to electrophilic attack |

| Hydroxyl Oxygens | High | Low | Prone to electrophilic attack |

| Carbonyl Carbon | Low | High | Prone to nucleophilic attack |

| Hydroxyl-substituted Ring Carbons | Varies (some high) | Low | Potential sites for electrophilic substitution |

| Unsubstituted Ring Carbons | Low to Moderate | Low to Moderate | Less reactive than the substituted ring |

| Sulfur Atom | Moderate | Moderate | Can exhibit both electrophilic and nucleophilic character |

Applications in Chemical Research and Materials Science

Photoinitiator and Photosensitizer Systems for Polymerization

Thioxanthone and its derivatives are well-established as effective photoinitiators and photosensitizers in polymerization reactions, particularly those initiated by visible light. These compounds can absorb light and initiate the formation of free radicals, which in turn propagate the polymerization of monomers.

Development of Visible Light Photoinitiators

Research has focused on developing novel thioxanthone-based photoinitiators that are sensitive to visible light, which offers advantages in terms of safety and penetration depth compared to UV light. For instance, acrylate (B77674) functionalized thioxanthone derivatives have been synthesized and shown to act as one-component polymerizable visible light photoinitiators. These systems can initiate the photopolymerization of various acrylates under xenon light exposure. However, specific studies detailing the use of 1,2,3-trihydroxy-9H-thioxanthen-9-one in such systems are not available.

Organic Electronic Materials

The electron-accepting nature and photophysical properties of the thioxanthone core make it a candidate for use in organic electronic materials. Research in this area is active, with a focus on applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Components for Organic Light-Emitting Diodes (OLEDs)

Thioxanthone derivatives have been explored as components in OLEDs. Their electron-transporting capabilities and potential for thermally activated delayed fluorescence (TADF) are of particular interest. The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies. While various substituted thioxanthones have been synthesized and their performance in OLEDs evaluated, there is no published research on the specific use of 1,2,3-trihydroxy-9H-thioxanthen-9-one in this context.

Electrochromic Devices and Charge Transport

Electrochromic materials can change their optical properties in response to an electrical voltage, making them suitable for applications such as smart windows and displays. The redox properties of thioxanthones could potentially be exploited in such devices. Similarly, understanding the charge transport properties of these materials is crucial for their application in any electronic device. General research on electrochromic devices and charge transport in organic materials is extensive; however, there are no specific studies that investigate 1,2,3-trihydroxy-9H-thioxanthen-9-one for these applications.

Advanced Materials and Polymer Chemistry

The versatility of the thioxanthone scaffold allows for its incorporation into more complex molecular architectures, leading to the development of advanced materials and polymers with tailored properties. This can include the synthesis of polymers with specific photophysical or electronic characteristics. While the broader field of polymer chemistry utilizes various functional molecules, there is no specific information available on the incorporation or use of 1,2,3-trihydroxy-9H-thioxanthen-9-one in the synthesis of advanced materials or in polymer chemistry applications.

Building Blocks for Functional Polymers and Copolymers

Crosslinkable Monomers for Network Formation

Information regarding the use of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- as a crosslinkable monomer for the formation of polymer networks is not present in the available scientific literature. The multiple hydroxyl groups on the molecule suggest a theoretical potential for it to act as a crosslinking agent; however, no studies have been found that demonstrate or characterize this application. Research on the use of this specific compound to create three-dimensional polymer networks through covalent bonding is not documented.

Analytical Chemistry Methodologies

Applications in Chromatographic Detection Methods

There are no specific, documented applications of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- in chromatographic detection methods found in the reviewed literature. While other derivatives of thioxanthen-9-one (B50317) have been the subject of analytical methods, particularly in the context of food packaging, the 1,2,3-trihydroxy variant has not been specifically reported as an analyte or a component in chromatographic detection systems.

Development as Spectroscopic Probes or Indicators

The development and application of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- as a spectroscopic probe or indicator are not described in the current body of scientific research. The inherent spectroscopic properties of the thioxanthone core structure suggest a potential for such applications; however, studies detailing the synthesis, characterization, and use of the 1,2,3-trihydroxy derivative for these purposes have not been found.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Tunable Thioxanthenone Scaffolds

The thioxanthenone skeleton is highly amenable to chemical modification, allowing for the fine-tuning of its photophysical and chemical properties. The introduction of substituents, such as amino groups, has been shown to increase the photosensitivity of these compounds in the visible light region. acs.org The design of tunable scaffolds involves strategically placing functional groups to alter characteristics like absorption maxima, molar extinction coefficients, and redox potentials.

For 9H-Thioxanthen-9-one, 1,2,3-trihydroxy-, the three hydroxyl groups are expected to significantly influence its solubility, hydrogen-bonding capabilities, and electronic properties. Future research will likely focus on leveraging these groups for further functionalization, creating a library of derivatives with tailored characteristics for specific applications, such as targeted biological imaging or specialized photocatalysis. Structure-activity relationship studies suggest that the tricyclic nature of the thioxanthenone scaffold is a key determinant of its activity in various biological contexts. uniba.it

Below is a table illustrating examples of how substitutions on the thioxanthenone scaffold can tune its properties, providing a model for the anticipated effects of the 1,2,3-trihydroxy substitution pattern.

| Compound/Derivative | Substituent(s) | Observed/Potential Effect | Application Area |

| 2,4-diethyl-thioxanthen-9-one | Diethyl groups | Enhanced solubility in organic media | Photoinitiation |

| Thioxanthone-Amine Derivatives | Amino groups (primary, secondary, tertiary) | Increased photosensitivity in the visible range, red-shifted absorption | Visible-light photocatalysis, Photopolymerization acs.org |

| 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- | 1,2,3-Trihydroxy groups | Increased polarity, potential for metal chelation, altered redox properties | Sensing, Advanced Catalysis |

| Thioxanthone-Quinolizidine Conjugates | Quinolizidine moiety via a linker | Enhanced biological targeting and activity | Therapeutic leads uniba.it |

Integration into Hybrid Organic-Inorganic Material Systems

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale, represent a major frontier in materials science. nih.gov These materials can be classified based on the nature of the interaction between the organic and inorganic phases, ranging from weak van der Waals forces to strong covalent bonds. nih.gov The thioxanthenone scaffold, with its robust photochemical activity, is an attractive organic component for such hybrids.

The hydroxyl groups of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- provide ideal anchoring points for covalent linkage to inorganic substrates like silica (B1680970) (SiO₂), titania (TiO₂), or metal nanoparticles. frontiersin.org This integration could lead to the development of novel materials with unique functionalities:

Heterogeneous Photocatalysts: Immobilizing the thioxanthenone derivative on an inorganic support could create a recoverable and reusable photocatalyst, enhancing its practical utility in chemical synthesis.

Sensing Platforms: The photophysical response of the thioxanthenone moiety could be modulated by the binding of analytes to the inorganic component, forming the basis of a sensitive detection system.

Advanced Coatings: Incorporation into polymer-inorganic nanocomposites could yield photocurable coatings with enhanced mechanical and optical properties. rsc.org

Research in this area will involve the synthesis of functionalized thioxanthenones capable of bonding to inorganic surfaces and the subsequent characterization of the resulting hybrid material's structural and photophysical properties.

Advanced Mechanistic Investigations via Ultrafast Spectroscopy

The photochemical utility of thioxanthenones stems from their high triplet energies and long-lived triplet states. researchgate.net Understanding the dynamics of these excited states is crucial for designing more efficient photocatalytic systems. Advanced techniques like ultrafast transient absorption spectroscopy and time-resolved fluorescence are essential for these investigations.

Studies using laser flash photolysis have already been employed to characterize the triplet states of thioxanthone derivatives and their reactions, such as electron transfer with amino acids. nih.gov Ultrafast spectroscopy can provide a much deeper understanding by monitoring the photophysical events that occur on femtosecond to nanosecond timescales following light absorption. Key processes to be investigated for 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- would include:

Intersystem Crossing (ISC): The rate and efficiency of the transition from the initial singlet excited state to the crucial triplet state.

Energy Transfer Dynamics: The mechanism and timescale of energy transfer from the excited thioxanthenone triplet to a substrate molecule. researchgate.net